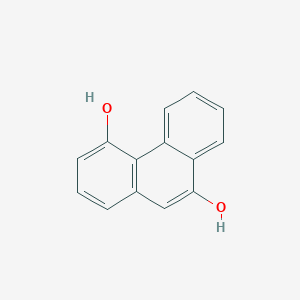
2,4,22-Docosanetriol, 3,5-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,22-Docosanetriol, 3,5-dimethyl- is an organic compound with the molecular formula C24H50O3. It is a triol, meaning it contains three hydroxyl groups (-OH). The compound is characterized by its long carbon chain and the presence of methyl groups at specific positions, which can influence its chemical properties and reactivity .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,22-Docosanetriol, 3,5-dimethyl- typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a long-chain alkane or alkene.
Hydroxylation: Introduction of hydroxyl groups at the desired positions using reagents like osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) in the presence of catalysts.
Methylation: Introduction of methyl groups at the 3 and 5 positions using methylating agents such as methyl iodide (CH3I) in the presence of a base like sodium hydride (NaH).
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to ensure high yield and purity .
Types of Reactions:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can undergo reduction reactions to form alkanes or alkenes using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) for chlorination or phosphorus tribromide (PBr3) for bromination.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: SOCl2 or PBr3 in the presence of a base.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of alkyl halides.
科学的研究の応用
2,4,22-Docosanetriol, 3,5-dimethyl- has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological systems, particularly in lipid metabolism.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,4,22-Docosanetriol, 3,5-dimethyl- involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. The methyl groups can affect the compound’s hydrophobicity, impacting its interaction with lipid membranes and proteins. These interactions can modulate various biochemical pathways, including those involved in inflammation and oxidative stress .
類似化合物との比較
2,4,22-Docosanetriol: Lacks the methyl groups at the 3 and 5 positions.
3,5-Dimethyl-2,4,22-docosanetriol: Another name for the same compound.
18,20-Dimethyl-1,19,21-docosanetriol: A structural isomer with different positions of the hydroxyl groups.
Uniqueness: 2,4,22-Docosanetriol, 3,5-dimethyl- is unique due to the specific positioning of its hydroxyl and methyl groups, which confer distinct chemical and physical properties. These structural features can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry .
特性
CAS番号 |
56324-80-2 |
|---|---|
分子式 |
C24H50O3 |
分子量 |
386.7 g/mol |
IUPAC名 |
18,20-dimethyldocosane-1,19,21-triol |
InChI |
InChI=1S/C24H50O3/c1-21(24(27)22(2)23(3)26)19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-20-25/h21-27H,4-20H2,1-3H3 |
InChIキー |
WKULPYMWWHVETE-UHFFFAOYSA-N |
正規SMILES |
CC(CCCCCCCCCCCCCCCCCO)C(C(C)C(C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-methyl-4-nitro-1H-benzo[d]imidazol-5-amine](/img/structure/B13961686.png)

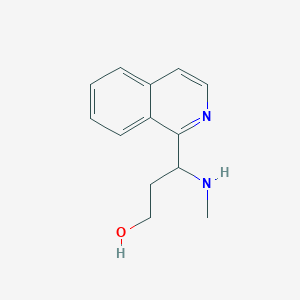
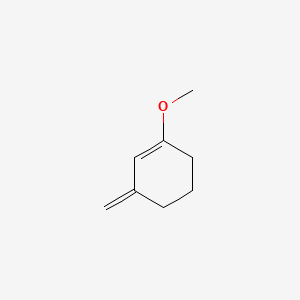
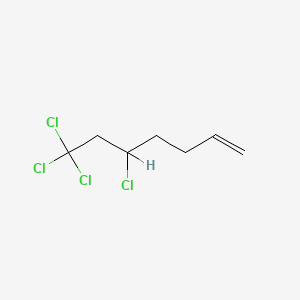
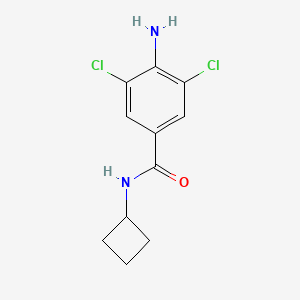
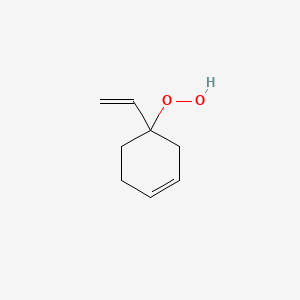
![(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl pentyl carbonate](/img/structure/B13961725.png)
